molecular formula C29H22K5N3O14 B7795982 Fura-2 (pentapotassium)

Fura-2 (pentapotassium)

Cat. No. B7795982
M. Wt: 832.0 g/mol
InChI Key: HQKWBBCTCLUGSX-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Fura-2 (pentapotassium) is a useful research compound. Its molecular formula is C29H22K5N3O14 and its molecular weight is 832.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fura-2 (pentapotassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fura-2 (pentapotassium) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Monitoring Cytosolic Free Ca²⁺ Concentrations : Fura-2 is often used in fluorescent dye-based methods to observe dynamic changes in intracellular free calcium levels. It is especially popular for experiments involving living cells. Problems like dye sequestration, loss, and quenching can occur, but methods are available to circumvent these issues, ensuring more accurate measurements of cytosolic free calcium (Roe, Lemasters, & Herman, 1990).

  • Investigating Cell Signaling Pathways : Changes in Ca²⁺ levels are crucial in signaling pathways. Fura-2 helps in understanding how cells respond to different stimuli by measuring intracellular calcium levels, aiding in the study of cell signaling pathways involving calcium as a key second messenger (Gangola & Rosen, 1987).

  • Identifying Intracellular Calcium Gradients : It's been used to observe standing gradients of calcium within cells, which is important in understanding various physiological processes, including cell motility and cell polarity (Lischka & Schild, 1993).

  • Studying Calcium's Role in Health and Disease : Fura-2 has been instrumental in studies related to health and disease, especially where calcium plays a role. It's been used to examine the effects of different agents on calcium signaling, potentially leading to insights into the mechanisms of various diseases and the effectiveness of specific drugs (Di Virgilio, Steinberg, & Silverstein, 1990).

  • Assessment in Pharmacological Studies : Researchers have utilized Fura-2 in pharmacological studies to understand how drugs and other substances affect calcium signaling within cells. This includes studying the effects of blockers, activators, or modulators of calcium channels or other signaling molecules (Hedin & Fowler, 1999).

  • Phosphoprotein Detection : Fura-2, in combination with metal ions like Al³⁺, has been used for staining and detecting phosphoproteins in gels, a technique valuable in the field of proteomics and understanding post-translational modifications (Hwang et al., 2014).

properties

IUPAC Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKWBBCTCLUGSX-UHFFFAOYSA-I
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22K5N3O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fura-2 (pentapotassium)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.